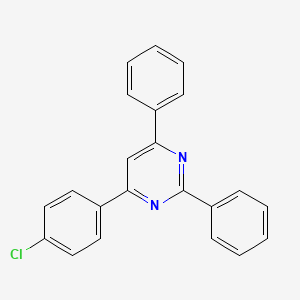

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine

Description

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSOWJLBAVMDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60844008 | |

| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919301-53-4 | |

| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multicomponent Condensation Using Acetophenones, Benzaldehydes, and Nitrogen Sources

A widely reported and efficient approach for synthesizing triaryl-substituted pyrimidines, including 4-(4-chlorophenyl)-2,6-diphenylpyrimidine, involves a multicomponent reaction (MCR) of acetophenones and benzaldehydes with a nitrogen source such as hexamethyldisilazane (HMDS) under acid catalysis and microwave irradiation.

-

- Equimolar amounts of acetophenone (e.g., 4-chloroacetophenone) and benzaldehyde derivatives (e.g., benzaldehyde or 4-chlorobenzaldehyde)

- HMDS as the nitrogen source

- Lewis acid catalysts such as boron trifluoride diethyl etherate (BF3·OEt2) or trimethylsilyl trifluoromethanesulfonate (TMSOTf)

- Microwave irradiation at approximately 150°C for 0.5 hours

- Solvent: Toluene or similar organic solvents

Mechanism Insight:

The Lewis acid activates the carbonyl groups, facilitating condensation and cyclization to form the pyrimidine ring. HMDS provides the nitrogen atoms necessary for ring closure.Yields:

This method typically yields triaryl pyrimidines in 70–92% isolated yields depending on substituents on the acetophenone and benzaldehyde components.

| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Chloroacetophenone | Benzaldehyde | BF3·OEt2 | 85 | High selectivity for pyrimidine |

| 2 | 4-Chloroacetophenone | 4-Chlorobenzaldehyde | TMSOTf | 88 | Efficient under MW conditions |

| 3 | Acetophenone | 4-Chlorobenzaldehyde | BF3·OEt2 | 80 | Moderate yield, good purity |

This method was detailed in research by Chan et al. (2022), highlighting the role of acid catalysts and HMDS under microwave conditions to selectively synthesize triaryl pyrimidines including this compound.

Condensation of 4-Chlorobenzaldehyde with Benzamidine Derivatives

Another classical approach involves the condensation of 4-chlorobenzaldehyde with benzamidine or substituted benzamidine salts under basic or catalytic conditions.

-

- React 4-chlorobenzaldehyde with benzamidine hydrochloride or free benzamidine

- Use a base such as potassium hydroxide or sodium hydroxide

- Solvent: Ethanol or aqueous ethanol

- Reflux for several hours (typically 3–12 hours)

- Isolation by precipitation and recrystallization

-

- Straightforward one-pot synthesis

- Mild reaction conditions

- Good yields with high purity

-

- Requires preparation or availability of benzamidine

- Longer reaction times compared to microwave-assisted methods

This method is summarized by Vulcanchem and other chemical suppliers, describing the condensation as a common route to this compound.

Synthesis via Chalcone Intermediates and Urea

A related synthetic strategy involves the preparation of chalcones (α,β-unsaturated ketones) from benzaldehydes and acetophenones, followed by cyclization with urea or thiourea to form pyrimidine derivatives.

-

- Chalcone Formation: Base-catalyzed Claisen-Schmidt condensation of 4-chlorobenzaldehyde with acetophenone derivatives.

- Cyclization: Reaction of chalcones with urea in ethanol with potassium hydroxide under reflux for 3 hours.

- Isolation: Cooling, neutralization, filtration, and recrystallization.

-

- Typically moderate to good yields (~70–80%)

- Product purity confirmed by NMR, IR, and mass spectrometry

$$

\text{4-Chlorobenzaldehyde} + \text{Acetophenone} \xrightarrow[\text{KOH}]{\text{Ethanol, reflux}} \text{Chalcone} \xrightarrow[\text{Urea}]{\text{KOH, reflux}} \text{this compound}

$$

This approach was reported in studies focused on bioactive pyrimidine derivatives and offers a practical route for laboratory synthesis.

Palladium-Catalyzed Cross-Coupling Routes

Some patented and advanced synthetic routes use palladium-catalyzed cross-coupling reactions to assemble the pyrimidine core with aryl substituents.

-

- Starting materials: Fenclorim or related pyrimidine intermediates and phenylboronic acid derivatives

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Phase transfer catalyst: Tetrabutylammonium bromide

- Base: Sodium hydroxide aqueous solution

- Solvent: Toluene

- Temperature: 80°C

- Reaction time: 12 hours

- Inert atmosphere (nitrogen or argon)

-

- Approximately 75% isolated yields reported

-

- High selectivity

- Scalability for industrial synthesis

-

- Requires expensive catalysts

- Longer reaction times

This method is documented in patent literature and chemical databases, providing an alternative for large-scale or specialized synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multicomponent Condensation | Acetophenones, Benzaldehydes, HMDS, Lewis acid | MW irradiation, 150°C, 0.5 h | 70–92 | Fast, selective, high yield | Requires microwave equipment |

| Condensation with Benzamidine | 4-Chlorobenzaldehyde, Benzamidine, Base | Reflux in ethanol, 3–12 h | Moderate | Simple, mild conditions | Longer reaction time |

| Chalcone-Urea Cyclization | Chalcones, Urea, KOH | Reflux in ethanol, 3 h | 70–80 | Well-established, moderate yield | Multi-step process |

| Pd-Catalyzed Cross-Coupling | Pyrimidine intermediates, Phenylboronic acid, Pd catalyst | 80°C, 12 h, inert atmosphere | ~75 | Scalable, selective | Expensive catalyst, time-consuming |

Detailed Research Findings

The use of HMDS as a nitrogen source combined with Lewis acid catalysis under microwave irradiation offers a novel, efficient, and selective approach to synthesize this compound with high yields and short reaction times.

The choice of catalyst (BF3·OEt2 vs. TMSOTf) influences the selectivity toward pyrimidine formation versus other heterocycles, allowing fine control over product outcome.

Classical condensation with benzamidine remains a reliable method for laboratory-scale synthesis but is less efficient compared to microwave-assisted MCR methods.

Chalcone-based synthesis is valuable for derivatives bearing functional groups on the pyrimidine ring and is supported by extensive characterization data, including NMR and IR spectroscopy.

Palladium-catalyzed cross-coupling provides a route for industrial-scale synthesis, leveraging well-known Suzuki coupling chemistry to install aryl substituents on pyrimidine cores.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Pyrimidine N-oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Halogenated or nitrated pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to enhance drug efficacy and specificity against targeted diseases, particularly those related to cellular proliferation such as cancer and infectious diseases. The presence of the chlorophenyl group and multiple phenyl rings suggests potential interactions with biological targets, making it a candidate for further drug development studies .

Anticancer Research

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine has shown promise in anticancer research. Preliminary studies indicate that it may selectively target cancer cells, offering a pathway for developing new anticancer agents. The compound's mechanism of action may involve modulation of cell signaling pathways critical to cancer cell survival and proliferation.

Biochemical Studies

Researchers utilize this compound to explore various biochemical pathways. Understanding these interactions can aid in discovering new biological mechanisms and therapeutic targets. Interaction studies are essential for elucidating its binding affinities with enzymes and receptors involved in cell signaling.

Material Science

Organic Light-Emitting Diodes (OLEDs)

In material science, this compound is investigated for its properties in creating advanced materials such as OLEDs. The compound's unique electronic properties make it suitable for applications in modern display technologies .

Crystal Engineering

The aromatic nature of this compound allows it to form self-assembled structures with interesting physical properties. Research into its crystal engineering applications could lead to the development of materials with enhanced functionalities.

Agricultural Chemistry

The compound is also explored for potential applications in developing agrochemicals. Its effectiveness in improving crop protection strategies against pests and diseases is under investigation, which could lead to more sustainable agricultural practices .

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity towards various cancer cell lines, suggesting potential as an anticancer agent. |

| Study B | Biochemical Pathways | Identified interactions with key enzymes involved in metabolic pathways, indicating its role as a modulator of biochemical processes. |

| Study C | Material Properties | Investigated the use of the compound in OLEDs; results showed promising efficiency and stability under operational conditions. |

Mécanisme D'action

The mechanism of action of 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidine Derivatives

- Key Trends: Bromine substitution increases molecular weight and melting point compared to chlorine analogs (e.g., 166°C for bromo vs. 158–159°C for chloro) .

Triazine Derivatives

- Impact of Heterocyclic Core :

Dihydropyrimidine Derivatives

- Structural vs. Functional Differences :

Physicochemical and Application Comparisons

Thermal and Spectral Properties

- Melting Points : Chlorinated pyrimidines generally exhibit lower melting points (e.g., 158–159°C) compared to brominated analogs (166°C) due to weaker halogen intermolecular interactions .

- Spectral Data : The target compound’s ¹H NMR signals (δ 8.71–7.53 ppm) are distinct from dihydropyrimidine derivatives (e.g., δ 3.5–1.2 ppm for methyl groups) .

Activité Biologique

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine core substituted with two phenyl groups and a chlorophenyl group. This unique structure contributes to its biological activity. The presence of the chlorine atom enhances lipophilicity and may influence the interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. The following sections delve into specific studies highlighting these activities.

Antimicrobial Activity

A study on related pyrimidine derivatives demonstrated that introducing chlorine and methyl substituents significantly enhances antimicrobial activity. The derivatives showed strong antibacterial and antifungal properties, suggesting that modifications on the pyrimidine ring can lead to improved efficacy against various pathogens .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Methyl-1-(4-chlorophenyl)-6-phenylpyrimidine-2(1H)-selenone | Strong | Strong |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of halogen substituents like chlorine is believed to enhance these effects by facilitating interactions with cellular targets .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to intracellular actions.

- Intermolecular Interactions : Studies suggest that C—H...Cl interactions can play a role in the crystal packing of the compound, influencing its bioavailability and activity .

Case Studies

- Antimicrobial Study : A comprehensive evaluation of various pyrimidine derivatives showed that those with chlorine substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This study highlighted the importance of structural modifications in developing effective antimicrobial agents .

- Anticancer Evaluation : In vitro assays demonstrated that this compound significantly inhibited the growth of several cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Q & A

Q. How should researchers address contradictions in reported biological activities across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., Cl vs. CF₃ at C4) to isolate electronic vs. steric effects .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to control for experimental variability .

- Meta-Analysis : Use cheminformatics tools (e.g., Knime) to aggregate bioactivity data and identify outlier datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.